molecular formula C16H24O2 B1329867 p-Nonyloxybenzaldehyde CAS No. 50262-46-9

p-Nonyloxybenzaldehyde

Cat. No. B1329867
CAS RN: 50262-46-9
M. Wt: 248.36 g/mol
InChI Key: OZWJLGGZWZZBKK-UHFFFAOYSA-N
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Patent
US09421177B2

Procedure details

General procedure K was used to convert 4-hydroxybenzaldehyde (8.2 mmols) and 1-bromononane (12.3 mmols) to 6.5 mmols (79%) of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 9.88 (s, 1H), 7.83 (d, J=8.9 Hz, 2H), 6.99 (d, J=8.7 Hz, 2H), 4.04 (t, J=6.6 Hz, 2H), 1.76-1.85 (m, 2H), 1.14-1.53 (m, 12H), 0.88 (t, J=6.6 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 164.40, 132.11, 114.86, 68.55, 31.98, 29.47, 29.37, 29.18, 28.90, 28.31, 26.08, 22.79, 14.23.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:11]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
8.2 mmol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
12.3 mmol
Type
reactant
Smiles
BrCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.5 mmol
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.